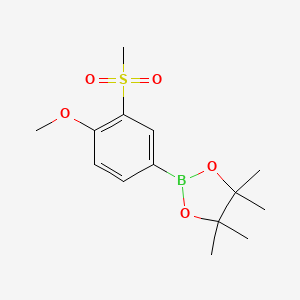

2-(4-Methoxy-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

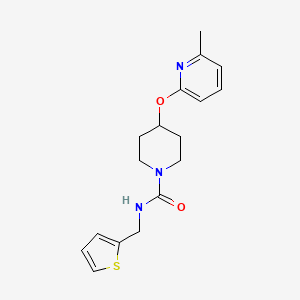

The synthesis of boronic esters like “2-(4-Methoxy-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Chemical Reactions Analysis

Boronic esters, including “2-(4-Methoxy-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, are involved in various chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación

- The compound has been evaluated for its anti-HIV activity. Specifically, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened against HIV-1 and HIV-2 strains, showing promise as potential anti-HIV agents .

- Indole derivatives, including this compound, possess diverse biological activities. These include antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antitubercular effects .

- The indole scaffold is found in important synthetic drug molecules, providing a valuable basis for drug development .

- The indole nucleus serves as a pharmacophore in biologically active compounds. Researchers synthesize various indole scaffolds to explore different pharmacological activities .

- Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Understanding the role of indole derivatives contributes to plant biology and agriculture .

- Researchers can modify the indole ring to create novel derivatives with specific properties. The methylsulfonyl group in 2-(4-Methoxy-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane adds functional diversity .

Anti-HIV Activity

Biological and Clinical Applications

Medicinal Chemistry

Plant Hormone Research

Chemical Synthesis and Functionalization

Mecanismo De Acción

Target of Action

It’s known that this compound is a boronic ester, which are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The resulting organopalladium complex can then undergo a reductive elimination step to form a new carbon-carbon bond .

Biochemical Pathways

The compound doesn’t directly affect biochemical pathways as it’s primarily used in synthetic chemistry rather than biological systems . .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This allows for the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the presence of a base, and the temperature . Additionally, the compound’s stability may be influenced by factors such as exposure to air or moisture .

Direcciones Futuras

Propiedades

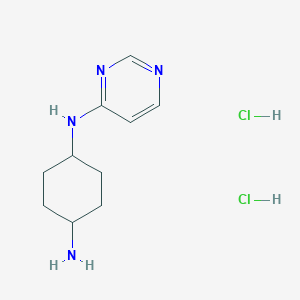

IUPAC Name |

2-(4-methoxy-3-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO5S/c1-13(2)14(3,4)20-15(19-13)10-7-8-11(18-5)12(9-10)21(6,16)17/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQIXLLZOOVBNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxy-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-3-carbazol-9-yl-propan-2-ol](/img/structure/B2787074.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2787075.png)

![4-(5-(4-(2-chlorophenyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B2787078.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2787082.png)

![7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2787085.png)

![Ethyl 2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoate](/img/structure/B2787091.png)